3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide
Description
This compound features a 3-(2-chlorophenyl)-5-methylisoxazole core linked via a carboxamide group to a 3-imidazo[1,2-a]pyrimidin-2-ylphenyl substituent. The isoxazole ring contributes rigidity and metabolic stability, while the imidazopyrimidine moiety may enhance interactions with biological targets through hydrogen bonding or π-π stacking. The chlorophenyl group likely influences lipophilicity and target affinity .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2/c1-14-20(21(28-31-14)17-8-2-3-9-18(17)24)22(30)26-16-7-4-6-15(12-16)19-13-29-11-5-10-25-23(29)27-19/h2-13H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPHKZWSXWBFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C4=CN5C=CC=NC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of imidazo[1,2-a]pyridine, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. Imidazo[1,2-a]pyridine derivatives have been used in the development of various drugs.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been explored for their potential in the development of covalent inhibitors. This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to the versatile nature of the imidazo[1,2-a]pyridine scaffold. The specific pathways affected would depend on the compound’s targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound acts as a covalent inhibitor, it could potentially inhibit the function of its targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Amide Nitrogen
a. 3-(2-Chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)isoxazole-4-carboxamide (313392-67-5)
- Structure : The amide nitrogen is attached to a 5-methylpyridin-2-yl group instead of imidazopyrimidinylphenyl.
- Implications : Pyridine’s electron-deficient nature may reduce π-stacking efficiency compared to imidazopyrimidine. The methyl group on pyridine increases lipophilicity but may hinder solubility .
b. 3-(2-Chlorophenyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methylisoxazole-4-carboxamide
Imidazopyrimidine-Based Analogs
a. N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f)
- Structure : Contains an acrylamide group and a morpholine-substituted imidazopyrimidine.
- Implications : The acrylamide enables covalent binding to targets (e.g., kinases), while morpholine improves solubility. The 5-oxo group may alter hydrogen-bonding patterns compared to the unmodified imidazopyrimidine in the target compound .
Other Carboxamide Derivatives
a. 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
- Structure: Features a piperazine-carboxamide linked to benzoxazinone.
- Implications: The trifluoromethyl group enhances electronegativity and metabolic resistance, while benzoxazinone’s fused ring system may confer distinct target selectivity .
Structural and Functional Data Table
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Potential Impact on Properties |
|---|---|---|---|
| 3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide | ~434.87* | Imidazopyrimidinylphenyl | Enhanced target binding via π-stacking |
| 3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)isoxazole-4-carboxamide (313392-67-5) | 356.78 | 5-Methylpyridin-2-yl | Reduced solubility, moderate lipophilicity |
| N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | ~433.29* | Thiadiazole, 2-chlorophenyl | High metabolic stability, lower solubility |
| N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide | ~519.55* | Acrylamide, morpholine, 5-oxo | Covalent target binding, improved solubility |
*Calculated based on structural formulas.
Key Findings and Implications
- Imidazopyrimidine vs.
- Thiadiazole vs. Isoxazole : Thiadiazole analogs may exhibit higher metabolic resistance but face solubility challenges, limiting bioavailability compared to the target compound’s isoxazole core .
- Covalent vs. Non-Covalent Binding: Acrylamide-containing analogs (e.g., 3f) enable irreversible target inhibition, whereas the target compound’s carboxamide likely mediates reversible interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
